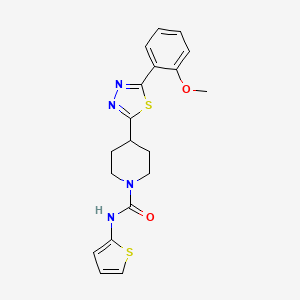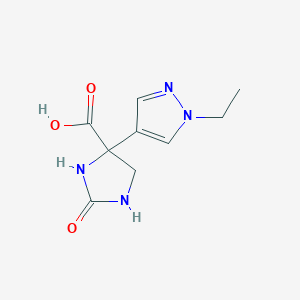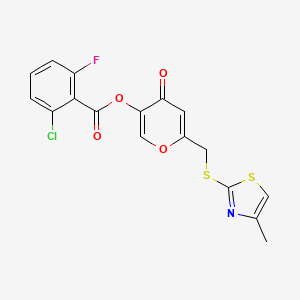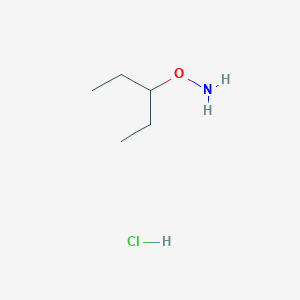
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Temozolomide, an oral chemotherapy drug that is primarily used to treat brain tumors. However,
科学研究应用
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C has several scientific research applications. One of the primary applications is in the treatment of brain tumors. Temozolomide, the oral chemotherapy drug derived from N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C, has been shown to be effective in treating glioblastoma, a type of brain tumor. Additionally, the compound has also been studied for its potential use in the treatment of other cancers such as melanoma and lymphoma.
作用机制
The mechanism of action of N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C involves the formation of DNA adducts. The compound is converted into an active form in the body, which then reacts with DNA to form adducts. These adducts interfere with DNA replication and ultimately lead to cell death. This mechanism of action makes N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C an effective chemotherapy drug.
Biochemical and Physiological Effects:
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C has several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
实验室实验的优点和局限性
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C has several advantages and limitations for lab experiments. One of the primary advantages is its ability to form DNA adducts, which makes it an effective tool for studying DNA replication and repair. However, the compound has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the use of N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C in scientific research. One potential direction is the development of new chemotherapy drugs based on the compound. Additionally, the compound could also be studied for its potential use in other fields such as materials science and nanotechnology. Finally, further research could be conducted to better understand the mechanism of action of the compound and to identify new targets for its use in cancer treatment.
Conclusion:
In conclusion, N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C is a chemical compound that has significant potential in various scientific research applications. Its ability to form DNA adducts and induce apoptosis makes it an effective tool for studying DNA replication and repair as well as a promising chemotherapy drug for the treatment of brain tumors and other cancers. While the compound has limitations in terms of its stability and solubility, further research could lead to the development of new chemotherapy drugs based on the compound and the identification of new targets for its use in cancer treatment.
合成方法
The synthesis of N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C involves the reaction of 3,4-dihydroxy-5-nitrobenzamide with methylamine and acetic anhydride. This reaction results in the formation of the compound, which can be further purified using various techniques such as chromatography and recrystallization.
属性
IUPAC Name |
tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-10(5-7-14)8-13-9-15/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVQZTVLRIUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)


![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)
![N-(4-chlorophenethyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2607831.png)


![3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2607834.png)
![[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2607836.png)
![Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2607839.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607843.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)
